N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine
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Overview
Description
N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine is an organic compound that features a pyrimidine ring and a thiophene ring connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine typically involves the reaction of pyrimidine-2-carbaldehyde with thiophene-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanimine linkage to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction could produce N-(pyrimidin-2-yl)-1-(thiophen-2-yl)methanamine.
Scientific Research Applications
N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)-1-(thiophen-2-yl)methanimine
- N-(Pyrimidin-2-yl)-1-(furan-2-yl)methanimine
- N-(Pyrimidin-2-yl)-1-(benzothiophen-2-yl)methanimine
Uniqueness
N-(Pyrimidin-2-yl)-1-(thiophen-2-yl)methanimine is unique due to the combination of the pyrimidine and thiophene rings, which confer specific electronic and structural properties
Properties
CAS No. |
147094-02-8 |
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Molecular Formula |
C9H7N3S |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
N-pyrimidin-2-yl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C9H7N3S/c1-3-8(13-6-1)7-12-9-10-4-2-5-11-9/h1-7H |
InChI Key |
MEEZEHIMSIXUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N=CC2=CC=CS2 |
Origin of Product |
United States |
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